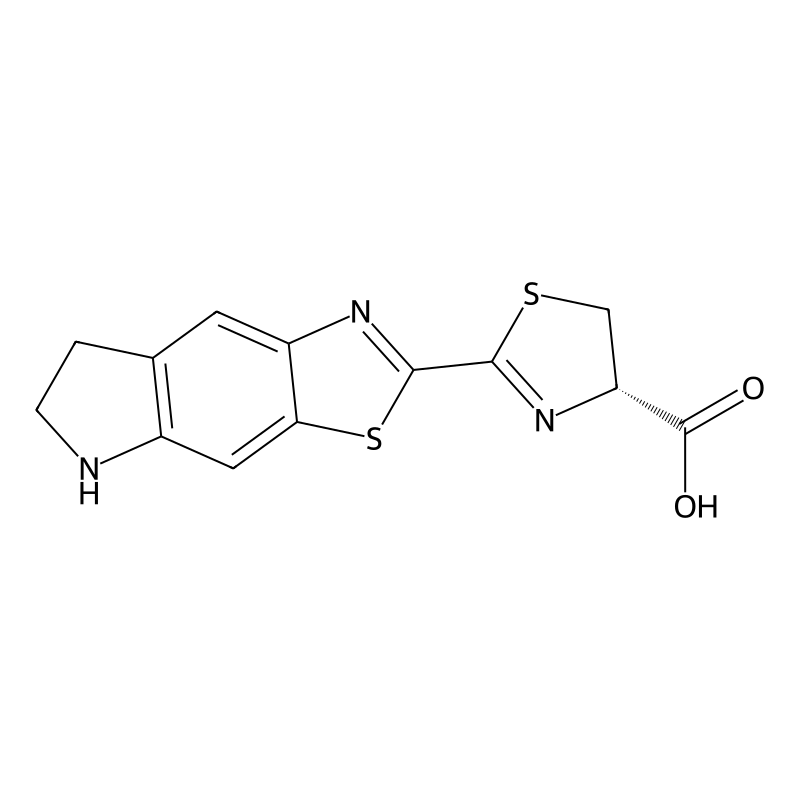CycLuc1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
CycLuc1 is a synthetic luciferase enzyme specifically designed to improve bioluminescence imaging for gene expression studies in living organisms (). Bioluminescence imaging is a valuable technique that allows scientists to visualize and quantify biological processes within a living organism. It works by introducing a luciferase gene, which codes for the luciferase enzyme, into the cells of interest. When luciferase comes into contact with its substrate, luciferin, it produces a light signal. By measuring the intensity and location of this light, researchers can gain insights into gene activity.
Here's how CycLuc1 enhances bioluminescence imaging:
- Increased Signal: Compared to firefly luciferase, the most commonly used luciferase in research, CycLuc1 produces a brighter and more sustained light signal. This translates to higher sensitivity and better detection of gene expression, particularly in deep tissues ().
- Reduced Background Noise: CycLuc1 has a lower affinity for endogenous substrates present in living organisms. This reduces background noise, leading to clearer and more specific signals for the gene of interest ().
CycLuc1, or cyclic alkylaminoluciferin, is a synthetic analog of the natural substrate D-luciferin, which is used in bioluminescence applications. This compound has been developed to enhance bioluminescence imaging, particularly in vivo, by providing improved brightness and stability compared to traditional luciferins. CycLuc1 is characterized by its cyclic structure that enhances its interaction with luciferase enzymes, leading to more efficient light emission during bio
CycLuc1's improved BLI performance stems from two key mechanisms:
Enhanced Binding Affinity
CycLuc1's structure allows for stronger binding to luciferase compared to D-luciferin. This leads to more efficient conversion of the substrate into light, resulting in a brighter signal [].
Near-Infrared (NIR) Emission
CycLuc1 emits light at a longer wavelength (around 599 nm) compared to D-luciferin (around 560 nm) []. This NIR emission has several advantages:
Specific methodologies can vary depending on the desired purity and yield but generally adhere to established synthetic protocols for luciferin analogs .
CycLuc1 has various applications, particularly in biomedical research:
- In Vivo Imaging: It is primarily used for non-invasive imaging techniques in live animal models, allowing researchers to visualize biological processes in real-time.
- Tumor Imaging: CycLuc1 has been tested for its efficacy in detecting tumors through intraperitoneal injection, demonstrating comparable sensitivity to other luciferins .
- Drug Discovery: Its ability to provide real-time feedback on cellular processes makes it valuable for screening potential therapeutic agents.
Interaction studies involving CycLuc1 focus on its compatibility with different luciferase enzymes and cellular environments. These studies reveal that:
- CycLuc1 shows effective interaction with firefly luciferase, producing significant luminescent signals.
- Comparisons with other substrates indicate that while CycLuc1 has lower membrane permeability than some alternatives (like AkaLumine-HCl), it still provides robust luminescent output under optimized conditions .
Several compounds share similarities with CycLuc1, primarily within the realm of luciferin analogs. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| D-luciferin | Linear | Natural substrate; widely used but less stable in vivo |
| AkaLumine-HCl | Linear | Higher membrane permeability; effective at lower concentrations |
| Furimazine | Linear | Developed for NanoLuc; exhibits high catalytic activity |
| Coelenterazine | Linear | Natural substrate for marine organisms; less effective in mammalian systems |
CycLuc1's unique cyclic structure allows for enhanced interactions with luciferase enzymes compared to these linear counterparts, contributing to its superior performance in specific imaging applications .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2. Evans et al (2014) A synthetic luciferin improves bioluminescence imaging in live mice. Nat.Methods. 11 393 PMID: 24509630
3. Shiv K, et al. Abstract 4112: Synthetic luciferin, CycLuc1, improves bioluminescence imaging for intracranial glioblastoma xenografts. 10.1158/1538-7445.AM2018-4112








